LY 165163

Description

Structure

3D Structure

Properties

IUPAC Name |

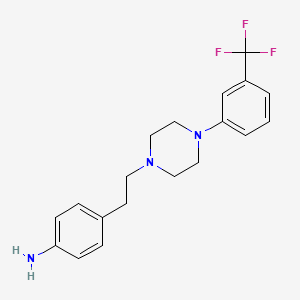

4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22F3N3/c20-19(21,22)16-2-1-3-18(14-16)25-12-10-24(11-13-25)9-8-15-4-6-17(23)7-5-15/h1-7,14H,8-13,23H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAAKALASJNGQKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC2=CC=C(C=C2)N)C3=CC=CC(=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30171136 | |

| Record name | 4-(2-(4-(3-(Trifluoromethyl)phenyl)-1-piperazinyl)ethyl)-Benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>52.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500433 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1814-64-8 | |

| Record name | LY 165163 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001814648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-(4-(3-(Trifluoromethyl)phenyl)-1-piperazinyl)ethyl)-Benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LY-165163 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HAJ699EWG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of the compound 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline, also known as 1-[2-(4-Aminophenyl)ethyl]-4-(3-trifluoromethylphenyl)piperazine (PAPP) and designated by the code LY165163. This document synthesizes available data on its receptor binding profile, functional activity, and downstream signaling pathways. Detailed methodologies for the key experiments that have been used to characterize this molecule are also provided.

Introduction

4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline (PAPP/LY165163) is a phenylpiperazine derivative that has been identified as a high-affinity ligand for the serotonin 1A (5-HT1A) receptor. The arylpiperazine scaffold is a common feature in many centrally acting drugs, and the inclusion of a trifluoromethylphenyl group often confers high affinity for serotonergic and dopaminergic receptors. This guide will delve into the specific pharmacological characteristics of PAPP/LY165163, providing a detailed understanding of its molecular interactions and functional consequences.

Core Mechanism of Action: A Dual-Action Profile

The primary mechanism of action of 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline is characterized by a dual action on two major neurotransmitter systems: the serotonergic and the dopaminergic systems.

-

Serotonin 5-HT1A Receptor Agonism: The core of its activity lies in its high affinity and agonist function at the 5-HT1A receptor.[1] This receptor is a member of the G-protein coupled receptor (GPCR) superfamily and is primarily coupled to Gi/o proteins.

-

Dopamine D2/D3 Receptor Antagonism: In addition to its potent serotonergic activity, LY165163 exhibits significant affinity for and antagonist activity at dopamine D2 and D3 receptors.[1]

Quantitative Data: Receptor Binding Affinities

The affinity of 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline for various neurotransmitter receptors has been determined through radioligand binding assays. The following tables summarize the key binding parameters.

Table 1: Binding Affinity of PAPP/LY165163 for Serotonin Receptors

| Receptor Subtype | Apparent Equilibrium Dissociation Constant (K D ) (nM) |

| 5-HT 1A | 2.9 |

| 5-HT 1B | 328 |

| 5-HT 2 | 10 |

Data sourced from Asarch et al., 1985 and Cohen et al., 1986.

Table 2: Binding Characteristics of [ 3 H]PAPP in Rat Cortical Membranes

| Parameter | Value |

| Equilibrium Dissociation Constant (K D ) | 1.6 nM |

| Maximal Binding Density (B max ) | 162 fmol/mg of protein |

Data sourced from Ransom et al., 1986.[2]

Table 3: Binding Affinity of LY165163 for Dopamine Receptors

| Receptor Subtype | pKi |

| Rat Dopamine D2 (striatal) | 7.0 |

| Rat Dopamine D2 (cloned) | 7.3 |

| Rat Dopamine D3 (cloned) | 8.0 |

| Human Dopamine D2 (cloned) | 7.2 |

| Human Dopamine D3 (cloned) | 7.8 |

| Rat Dopamine D1 (striatal) | 5.7 |

Data sourced from Millan et al., 1995.[1]

Functional Activity

The functional consequences of PAPP/LY165163 binding to its primary targets have been elucidated through various in vitro and in vivo studies.

-

5-HT1A Receptor Agonism: PAPP/LY165163 acts as an agonist at the 5-HT1A receptor. This has been demonstrated by its ability to inhibit the firing of dorsal raphe nucleus neurons, reduce striatal serotonin turnover, and elicit physiological responses such as hypothermia and corticosterone secretion, which are characteristic of 5-HT1A receptor activation.[1]

-

Dopamine D2/D3 Receptor Antagonism: The compound behaves as an antagonist at both presynaptic and postsynaptic D2 and D3 receptors. This is evidenced by its ability to enhance dopamine synthesis (an effect of D2 autoreceptor blockade) and to block the behavioral effects of dopamine agonists like quinpirole and apomorphine.[1] It also potently evokes prolactin secretion, a hallmark of D2 receptor antagonism.[1]

-

5-HT2 Receptor Antagonism: At vascular 5-HT2 receptors, LY165163 acts as a potent antagonist.[2]

-

Alpha-Adrenergic Receptor Interaction: The compound also possesses an appreciable affinity for alpha-adrenergic receptors, where it acts as an antagonist.[2]

Signaling Pathways

The interaction of 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline with its primary receptor targets initiates specific intracellular signaling cascades.

5-HT1A Receptor Signaling

As a 5-HT1A receptor agonist, PAPP/LY165163 triggers the following downstream events:

-

G-Protein Activation: The 5-HT1A receptor is coupled to inhibitory Gi/o proteins. Agonist binding by PAPP/LY165163 promotes the exchange of GDP for GTP on the α-subunit of the G-protein.

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

-

Modulation of Ion Channels: The Gβγ subunits can directly interact with and open G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a reduction in neuronal excitability.

Experimental Protocols

The following sections describe the general methodologies used to characterize the pharmacological profile of 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline.

Radioligand Binding Assay

Objective: To determine the affinity (KD) and density (Bmax) of binding sites for PAPP/LY165163 in a specific tissue preparation.

General Protocol:

-

Tissue Preparation: Rat brain regions, such as the cerebral cortex, are dissected and homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is then centrifuged to pellet the membranes, which are washed and resuspended to a final protein concentration.

-

Incubation: The membrane suspension is incubated with various concentrations of the radiolabeled form of the compound ([3H]PAPP) in the presence and absence of a high concentration of an unlabeled competing ligand to determine non-specific binding. For competition assays, a fixed concentration of the radioligand is incubated with increasing concentrations of the unlabeled test compound.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand. The filters are then washed with cold buffer to remove any unbound radioactivity.

-

Detection: The radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. Saturation binding data is analyzed using Scatchard analysis to determine KD and Bmax. Competition binding data is analyzed to determine the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.

References

- 1. Antagonist properties of LY 165,163 at pre- and postsynaptic dopamine D2, D3 and D1 receptors: modulation of agonist actions at 5-HT1A receptors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro receptor specificity of the 5HT1A selective phenylpiperazine, LY165163 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the 5-HT1A Receptor Binding Affinity and Selectivity of LY165163

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 5-HT1A receptor binding affinity and selectivity of the phenylpiperazine derivative, LY165163. The information is curated for researchers, scientists, and professionals involved in drug development and neuroscience. This document summarizes key binding data, details common experimental protocols for receptor binding assays, and visualizes the principal signaling pathway associated with the 5-HT1A receptor.

Core Data Presentation: Receptor Binding Profile of LY165163

| Receptor Subtype | Binding Affinity (pKi) | Binding Affinity (nM) | Ligand Type |

| 5-HT1A | Data Not Available | Data Not Available | Agonist |

| Dopamine D2 | 7.0 - 7.3 | ~50 - 100 | Antagonist |

| Dopamine D3 | 8.0 | ~1 | Antagonist |

| 5-HT2 | - | 10 (Kd) | Antagonist |

| Alpha-adrenergic | - | 200 (Kd) | Antagonist |

pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity. Kd is the equilibrium dissociation constant.

The available data indicates that LY165163 possesses significant affinity for dopamine D2 and D3 receptors, acting as an antagonist at these sites.[2] Furthermore, it demonstrates antagonist activity at 5-HT2 and alpha-adrenergic receptors.[3] The lack of a specific Ki value for the 5-HT1A receptor necessitates careful experimental design and data interpretation, as the observed pharmacological effects may be influenced by its interactions with other receptors, particularly dopaminergic systems.[4]

Experimental Protocols: Radioligand Binding Assays

The determination of binding affinity (Ki) and receptor density (Bmax) is typically achieved through radioligand binding assays. A common method for assessing 5-HT1A receptor binding is a competition binding assay using a radiolabeled antagonist, such as [3H]8-OH-DPAT.

Objective:

To determine the binding affinity (Ki) of a test compound (e.g., LY165163) for the 5-HT1A receptor by measuring its ability to displace a known radioligand.

Materials:

-

Membrane Preparation: Homogenates from a tissue source rich in 5-HT1A receptors (e.g., rat hippocampus or cells expressing the recombinant human 5-HT1A receptor).

-

Radioligand: [3H]8-OH-DPAT (a well-characterized 5-HT1A receptor agonist).

-

Test Compound: LY165163 at various concentrations.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT1A ligand (e.g., serotonin or unlabeled 8-OH-DPAT) to determine non-specific binding.

-

Incubation Buffer: Typically Tris-HCl buffer containing ions like MgCl2.

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity of the bound radioligand.

Methodology:

-

Membrane Preparation: The tissue is homogenized in a suitable buffer and centrifuged to pellet the cell membranes. The pellet is then resuspended in the assay buffer.

-

Assay Setup: In a series of tubes or a microplate, the following are added:

-

A fixed concentration of the radioligand ([3H]8-OH-DPAT).

-

Increasing concentrations of the test compound (LY165163).

-

For total binding, only the radioligand and buffer are added.

-

For non-specific binding, the radioligand and a high concentration of the non-labeled ligand are added.

-

-

Incubation: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

-

Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

-

Radioactivity Measurement: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

-

[L] is the concentration of the radioligand.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

-

Below is a workflow diagram illustrating the key steps in a typical radioligand competition binding assay.

Mandatory Visualization: 5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is a member of the G-protein coupled receptor (GPCR) superfamily.[5] It is primarily coupled to the Gi/o family of G-proteins.[6] Activation of the 5-HT1A receptor by an agonist, such as serotonin or LY165163, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6] This, in turn, reduces the activity of protein kinase A (PKA). The Gβγ subunits of the dissociated G-protein can also directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a reduction in neuronal excitability.

The following diagram, generated using the DOT language, illustrates this canonical signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Antagonist properties of LY 165,163 at pre- and postsynaptic dopamine D2, D3 and D1 receptors: modulation of agonist actions at 5-HT1A receptors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro receptor specificity of the 5HT1A selective phenylpiperazine, LY165163 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Blockade of dopamine receptors explains the lack of 5-HT stereotypy on treatment with the putative 5-HT1A agonist LY165163 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Serotonin - Wikipedia [en.wikipedia.org]

- 6. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Pharmacological Profile of p-NH2-PE-TFMPP: A Technical Overview

A comprehensive examination of the existing scientific literature reveals no direct references to a compound specifically designated as "p-NH2-PE-TFMPP." This suggests that the molecule may be a novel, yet-to-be-disclosed entity, a proprietary compound not detailed in public-domain research, or a potential misnomer for a related chemical structure.

This guide, therefore, focuses on the well-characterized core component of the requested molecule: 1-(3-trifluoromethylphenyl)piperazine (TFMPP) . The "p-NH2-PE" portion of the name implies a para-amino-polyethylene linker. In medicinal chemistry, such modifications are often employed to alter a drug's pharmacokinetic properties, such as solubility, absorption, distribution, metabolism, and excretion (ADME), or to create a tether for conjugation to other molecules. The introduction of a para-amino group on the phenyl ring would also represent a significant structural modification that could alter its receptor binding and functional activity.

This document will provide an in-depth technical guide on the known pharmacological profile and characterization of TFMPP, which can serve as a foundational reference for researchers and drug development professionals interested in this class of compounds.

TFMPP: Core Pharmacological Profile

TFMPP is a psychoactive substance of the phenylpiperazine class. It is known for its effects on the serotonergic system and is often found in recreational "party pills," frequently in combination with benzylpiperazine (BZP).

Receptor Binding Affinity

The primary mechanism of action of TFMPP is its interaction with serotonin (5-HT) receptors. It displays a notable affinity for several 5-HT receptor subtypes, acting as a non-selective agonist. Its binding profile is summarized in the table below.

| Receptor Subtype | Binding Affinity (Ki, nM) | Reference Compound |

| 5-HT1A | 132 | 8-OH-DPAT |

| 5-HT1B | 120 | Serotonin |

| 5-HT1D | 282 | Serotonin |

| 5-HT2A | 95 | Ketanserin |

| 5-HT2C | 26 | Mesulergine |

| Serotonin Transporter (SERT) | 121 (EC50) | Paroxetine |

This data is compiled from various preclinical studies. The exact values may vary depending on the experimental conditions and cell types used.

Functional Activity

TFMPP's functional activity is consistent with its binding profile, primarily acting as a serotonin receptor agonist and a serotonin releasing agent.

| Assay Type | Effect | Potency (EC50/IC50, nM) |

| [35S]GTPγS Binding (5-HT1A) | Agonist | 250 |

| [35S]GTPγS Binding (5-HT1B) | Agonist | 310 |

| Phosphoinositide Hydrolysis (5-HT2A) | Partial Agonist | 150 |

| Phosphoinositide Hydrolysis (5-HT2C) | Full Agonist | 35 |

| Serotonin Release Assay | Releaser | 121 |

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of TFMPP are outlined below.

Radioligand Receptor Binding Assays

Objective: To determine the affinity of TFMPP for various receptor subtypes.

General Protocol:

-

Membrane Preparation: Cell lines stably expressing the human receptor of interest (e.g., 5-HT1A, 5-HT2A) are cultured and harvested. The cells are homogenized in a buffered solution and centrifuged to pellet the cell membranes. The final membrane preparation is resuspended in an appropriate assay buffer.

-

Binding Reaction: A fixed concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A) is incubated with the cell membrane preparation in the presence of increasing concentrations of the test compound (TFMPP).

-

Incubation and Termination: The reaction is incubated at a specific temperature for a set duration to reach equilibrium. The binding reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known non-labeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) is calculated from the IC50 value (the concentration of TFMPP that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

Functional Assays: [35S]GTPγS Binding

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of TFMPP at G-protein coupled receptors.

General Protocol:

-

Membrane Preparation: Similar to receptor binding assays, membranes from cells expressing the receptor of interest are prepared.

-

Assay Reaction: Membranes are incubated with a fixed concentration of [35S]GTPγS, GDP, and increasing concentrations of TFMPP in an assay buffer.

-

Incubation and Termination: The reaction is incubated to allow for receptor activation and subsequent binding of [35S]GTPγS to the G-proteins. The reaction is terminated by rapid filtration.

-

Quantification: The amount of [35S]GTPγS bound to the G-proteins is quantified by scintillation counting.

-

Data Analysis: The potency (EC50) and efficacy (Emax) of TFMPP are determined by non-linear regression analysis of the concentration-response curves.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathway of TFMPP and a typical experimental workflow for its characterization.

Caption: Simplified signaling pathway of TFMPP.

Caption: General workflow for pharmacological characterization.

Metabolism of TFMPP

Studies have shown that TFMPP undergoes extensive metabolism. The primary metabolic pathways include hydroxylation of the aromatic ring and degradation of the piperazine moiety. Phase II metabolism involves glucuronidation and sulfation of the phase I metabolites.

Conclusion

While the specific compound "p-NH2-PE-TFMPP" remains uncharacterized in the public domain, the known pharmacological profile of its core structure, TFMPP, provides a critical foundation for any future research. The addition of a para-amino-polyethylene linker would be expected to significantly modulate the ADME properties and potentially the receptor interaction of the parent molecule. Researchers investigating such novel analogs should conduct a full suite of in vitro and in vivo characterization studies, as outlined in this guide, to fully elucidate their pharmacological profile.

An In-depth Technical Guide to 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline: Synthesis, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activity of 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline, a potent serotonin 5-HT1A receptor agonist. This document includes a detailed, representative synthetic protocol, a summary of its known physicochemical properties, and an exploration of its mechanism of action through the 5-HT1A receptor signaling pathway. All quantitative data is presented in structured tables, and key experimental and signaling pathways are visualized using diagrams.

Introduction

4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline, also known by its dihydrochloride salt form (CAS RN: 1814-64-8), and the abbreviations PAPP or LY 165163, is a significant research chemical due to its high affinity and agonist activity at the serotonin 5-HT1A receptor.[1] As a member of the arylpiperazine class of compounds, it serves as a valuable tool for studying the role of the 5-HT1A receptor in various physiological and pathological processes. This guide aims to consolidate the available information on this compound, providing a technical resource for researchers in pharmacology and medicinal chemistry.

Chemical Properties and Data

The chemical and physical properties of 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline are summarized in the tables below. It is important to note that while the basic chemical information is well-established, detailed experimental data such as melting point and spectral analyses for the free base are not widely published. The data presented is for the dihydrochloride salt where specified.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline |

| Alternate Name | 1-[2-(4-Aminophenyl)ethyl]-4-(3-trifluoromethylphenyl)piperazine |

| Abbreviation | PAPP, this compound |

| CAS Number | 1814-64-8 (dihydrochloride) |

| Molecular Formula | C19H22F3N3 |

| Molecular Weight | 349.40 g/mol |

Table 2: Physicochemical Data (Predicted and Reported)

| Property | Value | Notes |

| Melting Point | Not available | Data for the free base is not readily available in the literature. |

| Boiling Point | Not available | Data for the free base is not readily available in the literature. |

| Solubility | Soluble in DMSO and ethanol | Based on general characteristics of similar compounds. |

| pKa | Not available | Expected to have two basic centers: the aniline nitrogen and the piperazine nitrogen. |

| Appearance | White to off-white solid | Typical for aniline and piperazine derivatives. |

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline is not explicitly available in a single, comprehensive source. However, based on general synthetic strategies for analogous arylpiperazine derivatives, a representative two-step synthesis is proposed. This involves the N-alkylation of 1-[3-(trifluoromethyl)phenyl]piperazine with a suitable 2-(4-nitrophenyl)ethyl electrophile, followed by the reduction of the nitro group to an aniline.

Representative Experimental Protocol

Step 1: Synthesis of 1-[2-(4-Nitrophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine

-

To a solution of 1-[3-(trifluoromethyl)phenyl]piperazine (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF, add a base such as potassium carbonate (2.0 eq).

-

To this stirred suspension, add 1-(2-bromoethyl)-4-nitrobenzene (1.1 eq).

-

Heat the reaction mixture at reflux (typically 80-100 °C) for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield 1-[2-(4-nitrophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine.

Step 2: Synthesis of 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline

-

Dissolve the product from Step 1 (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Add a reducing agent, such as tin(II) chloride dihydrate (SnCl2·2H2O) (4.0-5.0 eq) or palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

If using SnCl2·2H2O, heat the mixture at reflux for 2-3 hours. If using catalytic hydrogenation, stir the mixture under a hydrogen balloon at room temperature until the reaction is complete as monitored by TLC.

-

After completion, if using SnCl2·2H2O, cool the reaction and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate.

-

If using catalytic hydrogenation, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

-

Purify the crude product by column chromatography on silica gel to afford 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline.

Synthesis Workflow Diagram

Biological Activity and Signaling Pathway

4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline is a known potent agonist of the serotonin 5-HT1A receptor. This receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in the modulation of mood, anxiety, and cognition.

Mechanism of Action

Upon binding of an agonist like PAPP, the 5-HT1A receptor undergoes a conformational change, leading to the activation of its associated heterotrimeric G-protein (Gi/o). The activated G-protein dissociates into its Gαi/o and Gβγ subunits, which then modulate the activity of downstream effector proteins.

The primary signaling cascade involves the inhibition of adenylyl cyclase by the Gαi/o subunit, resulting in decreased intracellular levels of cyclic AMP (cAMP) and reduced activity of protein kinase A (PKA). The Gβγ subunit can also directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux, hyperpolarization of the neuronal membrane, and a subsequent decrease in neuronal excitability.

5-HT1A Receptor Signaling Pathway Diagram

Conclusion

4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline is a valuable research tool for investigating the serotonergic system, particularly the 5-HT1A receptor. While a definitive, publicly available synthesis protocol and a complete set of physicochemical data are lacking, this guide provides a robust, representative synthesis and a summary of its known properties and biological functions. The provided diagrams offer a clear visualization of its synthesis and mechanism of action, aiding researchers in their understanding and application of this important pharmacological agent. Further research to fully characterize its properties would be a valuable contribution to the scientific community.

References

An In-depth Technical Guide to the Physicochemical Properties of CAS Number 1814-64-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the compound identified by CAS number 1814-64-8. This molecule is also known by several synonyms, including PAPP (p-Aminophenethyl-m-trifluoromethylphenyl piperazine) and LY-165,163. The information presented herein is intended to support research and development activities by providing key data points and insights into the compound's chemical nature and biological interactions.

Physicochemical Data Summary

The following tables summarize the available quantitative data for CAS number 1814-64-8, offering a clear and concise reference for its fundamental properties.

| Identifier | Value | Source |

| CAS Number | 1814-64-8 | [1][2][3] |

| Molecular Formula | C₁₉H₂₂F₃N₃ | [1][2][3] |

| Molecular Weight | 349.39 g/mol | [4][2][3] |

| IUPAC Name | 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline | [4] |

| Synonyms | PAPP, LY-165,163, p-NH2-PE-Tfmpp | [1][4][2] |

| Property | Value | Notes | Source |

| Physical Form | Solid, off-white | [1][2] | |

| Melting Point | 83-85 °C | [2] | |

| Boiling Point | 464.1 ± 45.0 °C | Predicted | [2][5] |

| Density | 1.218 ± 0.06 g/cm³ | Predicted | [2][5] |

| pKa | 7.85 ± 0.10 | Predicted | [2][5] |

| logP | 3.99 | Calculated (Ghose-Crippen method) | [6] |

| Topological Polar Surface Area (TPSA) | 33.7 Ų | [6] |

| Solvent | Solubility | Source |

| Water | Insoluble | |

| 0.1 M HCl | Slightly soluble | [2][5] |

| Ethanol | Freely soluble | |

| DMSO | Soluble |

Biological Activity and Signaling Pathway

CAS number 1814-64-8 is recognized as a selective 5-HT1A serotonin receptor agonist and a 5-HT1D serotonin receptor antagonist.[4][2] Its primary mechanism of action involves interaction with the serotonergic system, which plays a crucial role in regulating a wide array of physiological and psychological processes. As a 5-HT1A agonist, it activates these receptors, which are G-protein coupled receptors that inhibit adenylyl cyclase. This interaction can influence neuronal excitability and neurotransmitter release.

Below is a simplified representation of the signaling pathway associated with 5-HT1A receptor activation.

Caption: Simplified 5-HT1A receptor agonist signaling pathway.

Experimental Protocols

-

Predicted Properties (Boiling Point, Density, pKa): These values are typically generated using Quantitative Structure-Property Relationship (QSPR) models. These computational models utilize the chemical structure of a compound to predict its properties based on large datasets of experimentally determined values for other molecules.

-

Calculated Properties (logP, TPSA):

-

logP (Octanol-Water Partition Coefficient): The provided logP value was calculated using the Ghose-Crippen method.[6] This method estimates the lipophilicity of a compound by summing the contributions of its individual atoms. The general workflow for this calculation is outlined below.

-

TPSA (Topological Polar Surface Area): This value is calculated based on the summation of surface contributions of polar atoms in a molecule. The method developed by Ertl et al. is a commonly used approach.[7]

-

Caption: General workflow for computational property prediction.

For experimentally determined values such as melting point and solubility, standard laboratory procedures would be employed:

-

Melting Point: Typically determined using a melting point apparatus where the sample is heated at a controlled rate, and the temperature range over which the solid transitions to a liquid is observed.

-

Solubility: Generally determined by adding a known amount of the solute (CAS 1814-64-8) to a known volume of the solvent at a specific temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved solute is then measured, often using techniques like UV-Vis spectroscopy or HPLC.

It is important to note that the provided solubility data is qualitative ("insoluble," "slightly soluble," "freely soluble"). For precise drug development applications, quantitative solubility studies would be necessary.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. PAPP | 1814-64-8 [chemicalbook.com]

- 3. LY-165,163 solid 1814-64-8 [sigmaaldrich.com]

- 4. LY-165163 | C19H22F3N3 | CID 121930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PAPP | 1814-64-8 [m.chemicalbook.com]

- 6. scribd.com [scribd.com]

- 7. nimh-repository.rti.org [nimh-repository.rti.org]

Delving into the Dopamine D2 Receptor: A Structure-Activity Relationship Analysis of LY165163 and its Phenylpiperazine Congeners

For Immediate Release

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of LY165163 and related phenylpiperazine derivatives targeting the dopamine D2 receptor. Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, outlines detailed experimental protocols for receptor binding and functional assays, and visualizes critical signaling pathways and experimental workflows.

Introduction

LY165163, a halogenated phenylpiperazine, has been a subject of interest for its interactions with dopamine and serotonin receptors. Primarily recognized for its affinity for the dopamine D2 receptor, understanding the nuanced relationships between its chemical structure and biological activity is paramount for the rational design of novel therapeutics targeting dopaminergic systems. This guide explores the SAR of the broader phenylpiperazine class to elucidate the key molecular determinants for D2 receptor affinity and functional activity.

Structure-Activity Relationship of Phenylpiperazine Derivatives

The affinity of phenylpiperazine compounds for the dopamine D2 receptor is intricately influenced by the nature and position of substituents on both the phenyl ring and the piperazine nitrogen. Analysis of various analogs reveals critical insights into the structural requirements for potent and selective D2 receptor binding.

Phenyl Ring Substitutions

Modifications to the phenyl ring significantly impact binding affinity. Generally, electron-withdrawing groups and their positioning are key determinants of potency.

Table 1: Influence of Phenyl Ring Substituents on Dopamine D2 Receptor Affinity

| Compound | Substitution (R) | D2 Ki (nM) | D3 Ki (nM) | D2/D3 Selectivity |

| 1 | H | 7522 | 1413 | 5.3 |

| 2 | 2-F | 349 | 96 | 3.6 |

| 3 | 3-F | 465 | 112 | 4.1 |

| 4 | 4-F | 689 | 155 | 4.4 |

| 5 | 2-Cl, 3-Cl | - | - | - |

| 6 | 3-CF3 | - | - | - |

Data compiled from publicly available research.[1][2] Note: Direct SAR data for LY165163 is limited in the public domain; this table represents SAR trends for the broader N-phenylpiperazine scaffold.

Extended Moieties for D3 versus D2 Selectivity

Efforts to achieve selectivity for the D3 receptor over the D2 receptor have led to the exploration of extended chemical moieties. These extensions often aim to interact with a secondary binding pocket in the D3 receptor.

Table 2: Effect of Extended Moieties on D2 and D3 Receptor Affinity

| Compound | Extended Moiety | D2 Ki (nM) | D3 Ki (nM) | D3 vs D2 Selectivity |

| 7a | 4-thiophene-3-yl-benzamide | 689 | 1.4 | 492 |

| 7b | 4-thiazolyl-4-ylbenzamide | 1831 | 2.5 | 732 |

This table illustrates how extended structures can dramatically enhance D3 affinity and selectivity over D2.[1][3]

Experimental Protocols

Accurate characterization of novel compounds requires robust and well-defined experimental procedures. The following are detailed methodologies for key in vitro assays used to determine the affinity and functional activity of ligands at the dopamine D2 receptor.

Dopamine D2 Receptor Radioligand Binding Assay

This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Protocol:

-

Membrane Preparation:

-

HEK-293 cells stably expressing the human dopamine D2 receptor are harvested and homogenized in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

The homogenate is centrifuged at 40,000 x g for 20 minutes at 4°C.

-

The resulting pellet is resuspended in fresh assay buffer and stored at -80°C until use.

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound at various concentrations, and 50 µL of radioligand (e.g., [3H]Spiperone, final concentration ~0.2 nM).

-

Initiate the binding reaction by adding 50 µL of the membrane preparation (containing 10-20 µg of protein).

-

Incubate the plate for 60 minutes at room temperature.

-

To determine non-specific binding, a parallel set of wells is included containing a high concentration of a non-labeled competitor (e.g., 10 µM haloperidol).

-

-

Filtration and Detection:

-

The reaction is terminated by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester.

-

The filters are washed three times with ice-cold assay buffer to remove unbound radioligand.

-

The filter plate is dried, and a scintillation cocktail is added to each well.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

-

The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Dopamine D2 Agonist-Stimulated [³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the D2 receptor upon agonist binding.

Protocol:

-

Membrane Preparation:

-

Prepare cell membranes expressing the dopamine D2 receptor as described in the radioligand binding assay protocol.

-

-

GTPγS Binding Assay:

-

In a 96-well plate, add 25 µL of assay buffer (50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4), 25 µL of test compound at various concentrations, and 25 µL of GDP (final concentration 10 µM).

-

Add 25 µL of the membrane preparation (20-40 µg of protein).

-

Pre-incubate the plate for 15 minutes at 30°C.

-

Initiate the reaction by adding 25 µL of [³⁵S]GTPγS (final concentration ~0.1 nM).

-

Incubate for 30 minutes at 30°C with gentle shaking.

-

Basal binding is determined in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).

-

-

Filtration and Detection:

-

Terminate the reaction and filter as described in the radioligand binding assay protocol.

-

Quantify the bound [³⁵S]GTPγS using a scintillation counter.

-

-

Data Analysis:

-

The agonist-stimulated binding is calculated as the percentage increase over basal binding.

-

The EC50 value (the concentration of agonist that produces 50% of the maximal response) and the Emax (maximal effect) are determined by non-linear regression analysis of the dose-response curve.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the dopamine D2 receptor signaling cascade and a typical SAR experimental workflow.

Caption: A generalized workflow for a structure-activity relationship (SAR) study.

Caption: The canonical signaling pathway of the Dopamine D2 receptor.

References

In Vitro Receptor Specificity of LY165163 on Serotonin Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY165163, also known by its chemical name 1-[2-(4-aminophenyl)ethyl]-4-(3-trifluoromethylphenyl)piperazine and as PAPP, is a phenylpiperazine derivative that has been investigated for its interaction with serotonin (5-HT) receptors. Initially identified as a selective 5-HT1A receptor ligand, subsequent research has revealed a more complex pharmacological profile, indicating interactions with other serotonin receptor subtypes as well as other neurotransmitter receptors.[1] This technical guide provides a comprehensive overview of the in vitro receptor specificity of LY165163, focusing on its binding affinities for various serotonin receptors. The information is compiled from key studies to offer a detailed resource for researchers in pharmacology and drug development.

This document summarizes the quantitative binding data, outlines the experimental methodologies used to obtain this data, and presents diagrams of the relevant signaling pathways and experimental workflows to provide a clear and in-depth understanding of the molecular interactions of LY165163.

Quantitative Receptor Binding Data

The following tables summarize the known in vitro binding affinities of LY165163 for various serotonin and dopamine receptor subtypes. The data is presented as the dissociation constant (Kd) or the inhibition constant (Ki), which are measures of the drug's binding affinity for a receptor. A lower value indicates a higher affinity.

| Receptor Subtype | Ligand | Tissue/System | K_d_ (nM) | Reference |

| 5-HT2 | LY165163 | Rat Jugular Vein | 10 | [1] |

Table 1: Dissociation Constant of LY165163 at 5-HT2 Receptors.

| Receptor Subtype | Ligand | System | pK_i_ | K_i_ (nM) | Reference |

| Dopamine D2 | LY165163 | Rat Striatal | 7.0 | 100 | [2] |

| Dopamine D2 (cloned) | LY165163 | Recombinant | 7.3 | 50.1 | [2] |

| Dopamine D3 (cloned) | LY165163 | Recombinant | 8.0 | 10 | [2] |

Table 2: Inhibition Constants of LY165163 at Dopamine Receptors. Note: pKi values were converted to Ki values using the formula Ki = 10^(-pKi) x 10^9.

Experimental Protocols

The data presented in this guide were primarily obtained through radioligand binding assays and functional assays. The following are detailed methodologies representative of those used in the cited studies.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique used to quantify the interaction of a ligand (in this case, LY165163) with its receptor.

Objective: To determine the binding affinity (Ki or Kd) of LY165163 for specific receptor subtypes.

General Protocol:

-

Membrane Preparation:

-

Target tissues (e.g., rat brain regions rich in the receptor of interest) or cells expressing the recombinant receptor are homogenized in a cold buffer solution.

-

The homogenate is centrifuged to pellet the cell membranes, which contain the receptors.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

-

Binding Reaction:

-

Aliquots of the membrane preparation are incubated with a specific radioligand for the receptor of interest (e.g., [³H]8-OH-DPAT for 5-HT1A receptors, [³H]ketanserin for 5-HT2A receptors).

-

Increasing concentrations of the unlabeled test compound (LY165163) are added to compete with the radioligand for binding to the receptor.

-

The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a non-radioactive drug known to saturate the receptors.

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

-

Data Analysis:

-

The concentration of LY165163 that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays (e.g., Serotonin-Induced Contractions)

Functional assays measure the biological response resulting from the interaction of a ligand with its receptor. The study by Cohen et al. (1986) utilized a functional assay to determine the antagonist properties of LY165163 at 5-HT2 receptors.

Objective: To determine the functional activity (agonist or antagonist) and potency of LY165163 at 5-HT2 receptors.

Protocol:

-

Tissue Preparation:

-

Rat jugular veins are isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

The tissue is allowed to equilibrate under a resting tension.

-

-

Agonist Concentration-Response Curve:

-

Cumulative concentrations of serotonin are added to the organ bath to elicit contractions, and a concentration-response curve is generated.

-

-

Antagonist Activity of LY165163:

-

The tissue is pre-incubated with a specific concentration of LY165163 for a set period.

-

A second serotonin concentration-response curve is then generated in the presence of LY165163.

-

-

Data Analysis:

-

The antagonistic effect of LY165163 is determined by the rightward shift of the serotonin concentration-response curve.

-

The dissociation constant (Kd) for the antagonist is calculated using the Schild equation. A Kd of 10⁻⁸ M indicates that LY165163 is a potent antagonist at these vascular 5-HT2 sites.[1]

-

Visualizations

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathway: 5-HT1A Receptor

Caption: Simplified 5-HT1A receptor signaling pathway.

Signaling Pathway: 5-HT2A Receptor

Caption: Simplified 5-HT2A receptor signaling pathway.

Signaling Pathway: Dopamine D2 Receptor

Caption: Simplified Dopamine D2 receptor signaling pathway.

Conclusion

The in vitro pharmacological profile of LY165163 reveals its interaction with multiple receptor systems. While it demonstrates potent activity, the initial characterization as a highly selective 5-HT1A agonist is an oversimplification. The available data clearly indicate that LY165163 also acts as a potent antagonist at 5-HT2 receptors and exhibits significant affinity for dopamine D2 and D3 receptors.[1][2] This multi-receptor activity profile is crucial for the interpretation of in vivo studies and for the consideration of its potential therapeutic applications and off-target effects. This guide provides a foundational understanding of the in vitro receptor specificity of LY165163, serving as a valuable resource for further research and development efforts.

References

- 1. In vitro receptor specificity of the 5HT1A selective phenylpiperazine, LY165163 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antagonist properties of LY 165,163 at pre- and postsynaptic dopamine D2, D3 and D1 receptors: modulation of agonist actions at 5-HT1A receptors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Neurochemical effects of 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline

An In-depth Examination of the Neuropharmacological Effects of 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline

Abstract

This technical guide provides a comprehensive overview of the neurochemical effects of afobazole (Fabomotizole), a novel anxiolytic and neuroprotective agent. The document is intended for researchers, scientists, and professionals in the field of drug development. It consolidates the current understanding of afobazole's mechanism of action, detailing its interactions with various receptor systems and its impact on key neurotransmitter pathways. Quantitative binding data is presented in tabular format for clarity, and detailed experimental methodologies are provided for key studies. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's complex neuropharmacology.

Introduction

Afobazole, chemically known as 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline, is a non-benzodiazepine anxiolytic drug developed in Russia. It exhibits a unique pharmacological profile, producing anxiolytic and neuroprotective effects without the sedative, myorelaxant, and amnestic side effects commonly associated with benzodiazepines. This guide delves into the core neurochemical underpinnings of afobazole's activity, focusing on its primary molecular targets and downstream effects on neurotransmitter systems.

Receptor Binding Profile

Afobazole's multifaceted pharmacological effects are attributed to its interaction with several key receptor systems in the central nervous system. Radioligand binding assays have been instrumental in elucidating its affinity for these targets.

Quantitative Binding Data

The binding affinities of afobazole for its primary molecular targets are summarized in the table below. This data, derived from various in vitro studies, provides a quantitative basis for understanding its pharmacological potency at these sites.

| Target Receptor | Ligand/Assay Type | Binding Affinity (Kᵢ) | Reference |

| Sigma-1 (σ₁) Receptor | Radioligand Assay | 5.9 µM | [1] |

| Melatonin MT₁ Receptor | Radioligand Assay | 16 µM | [2][3] |

| Melatonin MT₃ Receptor (NQO2) | Radioligand Assay | 0.97 µM | [1][2] |

| Monoamine Oxidase A (MAO-A) | Radioligand Assay | 3.6 µM | [1] |

Table 1: Receptor Binding Affinities of Afobazole

Key Neurochemical Effects and Signaling Pathways

Afobazole's mechanism of action is complex, involving direct and indirect modulation of multiple signaling pathways. Its primary interactions with Sigma-1, MT1/MT3 receptors, and MAO-A, as well as its influence on the dopaminergic and GABAergic systems, are detailed below.

Sigma-1 (σ₁) Receptor Agonism

A primary mechanism of afobazole's action is its agonist activity at the Sigma-1 (σ₁) receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.

-

Neuroprotective Effects: Activation of σ₁ receptors by afobazole is linked to its neuroprotective properties. This interaction is thought to modulate calcium signaling, reduce oxidative stress, and promote cell survival.[4]

-

Dopaminergic Modulation: The neuroprotective and restorative effects of afobazole on the dopaminergic system, particularly in models of Parkinson's disease, are mediated through σ₁ receptor activation.[5]

Melatonin Receptor (MT₁ and MT₃) Interaction

Afobazole displays affinity for both MT₁ and MT₃ melatonin receptors, suggesting a role in the regulation of circadian rhythms and cellular protection.

-

MT₁ Receptor Agonism: Weak agonism at MT₁ receptors may contribute to the anxiolytic effects of afobazole.

-

MT₃ Receptor (NQO2) Antagonism: Afobazole's higher affinity for the MT₃ receptor, which is also known as quinone reductase 2 (NQO2), suggests a significant role in its cytoprotective effects.

Monoamine Oxidase A (MAO-A) Inhibition

Afobazole acts as a reversible and selective inhibitor of MAO-A, an enzyme crucial for the degradation of monoamine neurotransmitters.[1]

-

Neurotransmitter Modulation: By inhibiting MAO-A, afobazole can increase the synaptic availability of serotonin, norepinephrine, and dopamine, which is consistent with its anxiolytic and mood-stabilizing properties. A decrease in the levels of dopamine metabolites, such as DOPAC and HVA, provides evidence for this inhibitory action.[4][6]

Effects on the Dopaminergic System

Afobazole has been shown to exert significant effects on the dopaminergic system, particularly in animal models of Parkinson's disease.

-

Dopamine Restoration: In a 6-hydroxydopamine (6-OHDA) induced mouse model of Parkinson's disease, deferred administration of afobazole restored striatal dopamine content.[5][7] This effect was blocked by a σ₁ receptor antagonist, highlighting the crucial role of this receptor in afobazole's dopaminergic modulation.[5]

-

Metabolite Reduction: Afobazole administration leads to a decrease in the levels of dopamine metabolites, homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC), in various brain regions, which is consistent with MAO-A inhibition.[6]

Modulation of the GABAergic System

Unlike benzodiazepines, afobazole does not directly bind to the benzodiazepine site on the GABA-A receptor.[8] Instead, it appears to have an indirect modulatory effect on the GABAergic system.

-

Prevention of Stress-Induced Receptor Changes: Afobazole has been shown to prevent the stress-induced decrease in benzodiazepine binding sites on the GABA-A receptor.[8] This suggests a restorative or protective effect on the receptor complex under conditions of stress, contributing to its anxiolytic properties without direct allosteric modulation.

Experimental Protocols

This section provides an overview of the methodologies employed in key studies investigating the neurochemical effects of afobazole.

Radioligand Binding Assays

-

Objective: To determine the binding affinity of afobazole for various receptors.

-

General Protocol:

-

Tissue Preparation: Homogenates of specific brain regions or cultured cells expressing the target receptor are prepared.

-

Incubation: The tissue homogenate is incubated with a specific radioligand for the target receptor and varying concentrations of afobazole.

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the filter is measured using a scintillation counter.

-

Data Analysis: The concentration of afobazole that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.

-

-

Specific Radioligands (where reported):

-

Sigma-1 Receptor: Displacement of --INVALID-LINK---pentazocine.[1]

-

6-Hydroxydopamine (6-OHDA) Mouse Model of Parkinson's Disease

-

Objective: To investigate the neuroprotective and neurorestorative effects of afobazole on the dopaminergic system.

-

Protocol:

-

Animal Model: Male ICR mice receive a unilateral injection of 6-OHDA into the striatum to induce a lesion of the dopaminergic neurons.

-

Drug Administration: Fourteen days post-surgery, mice are treated daily for 14 days with one of the following via intraperitoneal injection:

-

Vehicle

-

Afobazole (2.5 mg/kg)

-

Selective σ₁ receptor agonist PRE-084 (1.0 mg/kg)

-

Selective σ₁ receptor antagonist BD-1047 (3.0 mg/kg)

-

BD-1047 followed by afobazole or PRE-084

-

-

Neurochemical Analysis: Striatal dopamine and its metabolites (HVA, DOPAC) are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Behavioral Analysis: Motor behavior is assessed using tests such as the rotarod test.

-

References

- 1. Pharmacological Analysis of GABAA Receptor and Sigma1R Chaperone Interaction: Research Report I―Investigation of the Anxiolytic, Anticonvulsant and Hypnotic Effects of Allosteric GABAA Receptors’ Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. [Neurochemical study of effects of the new anxiolytic drugs afobazol and ladasten on the synthesis and metabolism of monoamines and their metabolites in the brain structures of Wistar rat on the model of monoamine synthesis blockade induced by aromatic amino acid decarboxylase inhibitor NSD-1015] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [Possible role of serotonin 5-HT2 receptors in mechanism of afobazole anxiolytic action: neurochemical study of inter-line differences in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Phenylpiperazine Derivative LY165163: A Technical Overview of its Discovery and Pharmacological Profile

Introduction

LY165163, chemically known as 1-[2-(4-Aminophenyl)ethyl]-4-(3-trifluoromethylphenyl)piperazine, is a significant phenylpiperazine derivative that emerged from the research laboratories of Eli Lilly and Company.[1] This compound has been instrumental in the study of serotonin (5-HT) and dopamine receptor systems, contributing to a deeper understanding of their roles in neurotransmission. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of LY165163, tailored for researchers, scientists, and drug development professionals.

Discovery and Historical Context

The development of LY165163 can be situated within the broader context of Eli Lilly's significant research efforts in the 1970s and 1980s, which focused on the modulation of monoaminergic systems for the treatment of central nervous system disorders. This era of research at Lilly, spearheaded by scientists like the late Ray W. Fuller, led to the development of landmark drugs such as fluoxetine, a selective serotonin reuptake inhibitor (SSRI). The exploration of novel chemical entities that could selectively interact with specific serotonin receptor subtypes was a key focus, aiming to develop agents with improved efficacy and side-effect profiles. Phenylpiperazine derivatives were a class of compounds of particular interest due to their versatile pharmacological activities.

While the specific project goals that led to the synthesis of LY165163 are not extensively detailed in publicly available literature, its pharmacological profile suggests an effort to develop a potent and selective ligand for the 5-HT1A receptor subtype. Early research identified it as a potent 5-HT presynaptic receptor agonist.

Chemical Synthesis

While a detailed, step-by-step synthesis protocol for LY165163 from a primary Eli Lilly publication or patent remains elusive in the readily available scientific literature, the synthesis of structurally related phenylpiperazine derivatives generally involves a multi-step process. A plausible synthetic route, based on established organic chemistry principles for this class of compounds, would likely involve the following key transformations:

-

N-arylation of piperazine: The synthesis would likely commence with the reaction of piperazine with 1-bromo-3-(trifluoromethyl)benzene under conditions suitable for N-arylation, such as a Buchwald-Hartwig amination or a similar palladium-catalyzed cross-coupling reaction. This would yield 1-(3-(trifluoromethyl)phenyl)piperazine.

-

Alkylation of the second piperazine nitrogen: The resulting monosubstituted piperazine would then be alkylated with a suitable electrophile containing the 2-(4-aminophenyl)ethyl moiety. This could be achieved using a protected form of 2-(4-aminophenyl)ethyl halide (e.g., N-Boc-2-(4-aminophenyl)ethyl bromide), followed by deprotection to reveal the primary amine.

A visual representation of a potential synthetic workflow is provided below.

Figure 1: A plausible synthetic workflow for LY165163.

Pharmacological Profile

LY165163 is primarily characterized as a potent and selective 5-HT1A receptor agonist. However, it also exhibits affinity for other monoamine receptors, contributing to a complex pharmacological profile.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for LY165163's binding affinity and functional activity at various receptors.

| Receptor Subtype | Ligand/Assay | Species | Tissue/System | Parameter | Value (nM) | Reference |

| 5-HT2 | [3H]Spiperone Binding | Rat | Jugular Vein | Kb | 10 | [2] |

| α-adrenergic | Norepinephrine-induced contraction | Rat | Aorta | Kb | 200 | [2] |

Note: Further quantitative data for 5-HT1A, dopamine D2, and dopamine D3 receptors, including Ki and EC50/IC50 values, are reported in the literature but the specific numerical values were not available in the accessed resources. The Fuller et al. (1987) publication is a primary source for such data.

Serotonergic Activity

LY165163's primary mechanism of action is as an agonist at 5-HT1A receptors. These receptors are G-protein coupled receptors that, upon activation, typically lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This signaling cascade is a key mechanism through which 5-HT1A receptor agonists exert their effects on neuronal excitability and neurotransmitter release.

In addition to its potent 5-HT1A agonist activity, LY165163 also demonstrates antagonist properties at 5-HT2 receptors.[2] This dual activity at different serotonin receptor subtypes highlights the complexity of its pharmacological effects.

Dopaminergic Activity

LY165163 also interacts with dopamine receptors, specifically showing affinity for D2 and D3 subtypes. While its primary action is at serotonin receptors, this interaction with the dopaminergic system can influence its overall in vivo effects. The nature of its activity at these receptors (agonist versus antagonist) has been a subject of investigation.

Experimental Protocols

The characterization of LY165163 has relied on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments typically used in the pharmacological profiling of such compounds.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of LY165163 for specific receptor subtypes.

General Protocol:

-

Membrane Preparation: Brain tissue (e.g., rat cortex or hippocampus) is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes. The membranes are washed and resuspended in fresh buffer to a specific protein concentration.

-

Binding Reaction: A fixed concentration of a radiolabeled ligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (LY165163).

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioactivity.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 2: Workflow for a typical radioligand binding assay.

Functional Assays: Adenylyl Cyclase Activity

Objective: To determine the functional activity (agonist or antagonist) of LY165163 at G-protein coupled receptors that modulate adenylyl cyclase.

General Protocol:

-

Cell Culture: A cell line expressing the receptor of interest (e.g., CHO cells transfected with the human 5-HT1A receptor) is cultured to a suitable confluency.

-

Assay Preparation: The cells are harvested and pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Compound Treatment: The cells are then incubated with varying concentrations of LY165163, either alone (to test for agonist activity) or in the presence of a known agonist (to test for antagonist activity). A known adenylyl cyclase activator like forskolin may also be used.

-

cAMP Measurement: After the incubation period, the reaction is stopped, and the cells are lysed. The intracellular concentration of cAMP is then measured using a commercially available assay kit, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

-

Data Analysis: The effect of LY165163 on cAMP levels is plotted against its concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Signaling Pathways

As a 5-HT1A receptor agonist, LY165163 primarily signals through the Gi/o pathway. The activation of this pathway leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This is a canonical signaling pathway for 5-HT1A receptors.

Figure 3: The canonical Gi/o signaling pathway activated by LY165163 at the 5-HT1A receptor.

Conclusion

LY165163 is a valuable pharmacological tool that has contributed to the elucidation of the roles of 5-HT1A and other monoamine receptors. Its profile as a potent 5-HT1A agonist with a complex interplay at other serotonergic and dopaminergic sites makes it a compound of continued interest for researchers in neuroscience and pharmacology. This technical guide has summarized the key aspects of its discovery, synthesis, and pharmacological characterization, providing a foundation for its use in further research.

References

Methodological & Application

Application Notes and Protocols: Utilizing LY165163 in Rodent Models of Anxiety and Depression

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of LY165163, a potent 5-HT presynaptic receptor agonist, in established rodent models of anxiety and depression. The following sections detail the pharmacological profile of LY165163, experimental protocols for key behavioral assays, and a summary of its observed effects.

Introduction to LY165163

LY165163, also known as p-NH2-PE-TFMPP, is a phenylpiperazine derivative that acts as a potent agonist at presynaptic serotonin (5-HT) receptors.[1] Its mechanism of action involves the stimulation of these autoreceptors, which leads to a decrease in the synthesis and release of 5-HT in brain regions such as the cortex and striatum.[1] While primarily characterized as a 5-HT₁A receptor agonist, LY165163 also exhibits affinity for 5-HT₂ and alpha-adrenergic receptors, which should be considered when interpreting experimental outcomes.[2] Due to its modulatory effects on the serotonergic system, a key player in the pathophysiology of mood and anxiety disorders, LY165163 has been investigated for its potential anxiolytic and antidepressant-like properties in rodent models.

Signaling Pathway of LY165163

The primary mechanism of action of LY165163 involves its interaction with presynaptic 5-HT₁A autoreceptors located on serotonergic neurons. Activation of these G-protein coupled receptors initiates a signaling cascade that ultimately leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This sequence of events results in hyperpolarization of the neuronal membrane and a subsequent reduction in the firing rate of the neuron, thereby decreasing the synthesis and release of serotonin into the synaptic cleft.

References

Application of 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline in Behavioral Pharmacology

Compound Names: 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline Common Abbreviations: PAPP, LY 165163 Chemical Class: Phenylpiperazine Primary Target: Serotonin 1A Receptor (5-HT₁ₐ)

Application Notes

4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]aniline, commonly known as PAPP or this compound, is a potent and selective full agonist for the serotonin 1A (5-HT₁ₐ) receptor. Its primary application in behavioral pharmacology is as a research tool to investigate the role of the 5-HT₁ₐ receptor system in various physiological and behavioral processes. Due to its high selectivity, it is particularly valuable for elucidating the specific contributions of 5-HT₁ₐ receptors, distinct from other serotonin receptor subtypes.

The compound has been instrumental in characterizing the neurochemical and behavioral profiles associated with 5-HT₁ₐ receptor activation. Key applications include:

-

In Vitro Receptor Characterization: this compound, particularly in its tritiated form ([³H]PAPP), serves as a selective radioligand for labeling and quantifying 5-HT₁ₐ receptors in brain tissue preparations. Its high affinity and specificity allow for precise measurement of receptor density (Bmax) and binding affinity (Kd).

-

Neuroendocrine Studies: Activation of 5-HT₁ₐ receptors has a known modulatory effect on hormone secretion. This compound has been used to study these effects, notably its ability to decrease serum prolactin levels, providing an in vivo measure of central 5-HT₁ₐ receptor engagement.

-

Thermoregulation Studies: 5-HT₁ₐ receptor agonists are known to induce hypothermia in rodents. This compound produces a reliable, dose-dependent decrease in body temperature, making it a useful tool for studying the serotonergic control of thermoregulation. This response is mediated by postsynaptic 5-HT₁ₐ receptors.[1]

-

Modeling Serotonergic Syndromes: The compound is used to induce specific components of the "serotonin syndrome," a constellation of behaviors resulting from potent serotonin receptor activation. Specifically, this compound reliably induces forepaw treading in rats, a behavioral marker considered characteristic of 5-HT₁ₐ receptor stimulation.

Unlike many anxiolytics that target the GABAergic system, this compound's mechanism is confined to the serotonergic system, allowing researchers to dissect the specific role of 5-HT₁ₐ activation in anxiety, depression, and social behavior models.

Quantitative Data

The following tables summarize the receptor binding profile and in vivo behavioral and physiological effects of this compound.

Table 1: Receptor Binding Affinity and Selectivity of this compound

| Receptor Subtype | Binding Affinity (Kᵢ, nM) | Species | Tissue Preparation | Reference Radioligand |

| 5-HT₁ₐ | 0.8 ± 0.1 | Rat | Cortical Membranes | [³H]8-OH-DPAT |

| 5-HT₁ (non-specific) | 1.8 ± 0.2 | Rat | Cortical Membranes | [³H]5-HT |

| 5-HT₂ | 140 ± 20 | Rat | Cortical Membranes | [³H]Spiperone |

| α₁-adrenergic | 130 ± 10 | Rat | Cortical Membranes | [³H]WB-4101 |

| α₂-adrenergic | >10,000 | Rat | Cortical Membranes | [³H]Clonidine |

| D₂ Dopamine | 2,700 ± 500 | Rat | Striatal Membranes | [³H]Spiperone |

Data compiled from Asarch, K. B., et al. (1985), Life Sciences, and Ransom, R. W., et al. (1986), Journal of Neurochemistry.

Table 2: In Vivo Behavioral and Physiological Effects of this compound in Rats

| Assay | Species / Strain | Dose Range | Route | Observed Effect | Key Finding |

| Body Temperature | Rat / Sprague-Dawley | 1 - 10 mg/kg | s.c. | Hypothermia | Dose-dependent decrease in rectal temperature (Max Δ ≈ -1.5°C at 10 mg/kg).[1] |

| Serotonin Syndrome | Rat / Sprague-Dawley | 0.1 - 1.0 mg/kg | i.p. | Forepaw Treading | Dose-dependent increase in forepaw treading episodes. |

| Neuroendocrine | Rat / Male | 0.25 - 4.0 mg/kg | i.p. | Prolactin Secretion | Dose-dependent decrease in serum prolactin concentration. |

Data compiled from Goodwin, G. M., et al. (1987), European Journal of Pharmacology; Hutson, P. H., et al. (1987), European Journal of Pharmacology; and Gudelsky, G. A., et al. (1986), Journal of Neural Transmission.

Experimental Protocols

Protocol 1: Induction of Forepaw Treading in Rats

Objective: To quantify a key behavioral component of the serotonin syndrome mediated by 5-HT₁ₐ receptor activation.

Materials:

-

This compound (dissolved in sterile saline or appropriate vehicle)

-

Male Sprague-Dawley rats (200-250 g)

-

Standard transparent observation cages (e.g., 40 x 25 x 15 cm)

-

Stopwatch

Procedure:

-

Acclimation: Allow rats to acclimate to the observation cages for 30 minutes prior to injection to reduce novelty-induced stress.

-

Drug Administration: Administer this compound intraperitoneally (i.p.) at the desired doses (e.g., 0.1, 0.3, 1.0 mg/kg). A vehicle control group (e.g., saline) must be included.

-

Observation Period: Immediately after injection, return the rat to its observation cage. The primary observation period is typically between 15 and 45 minutes post-injection, which is the peak time for this behavior.

-